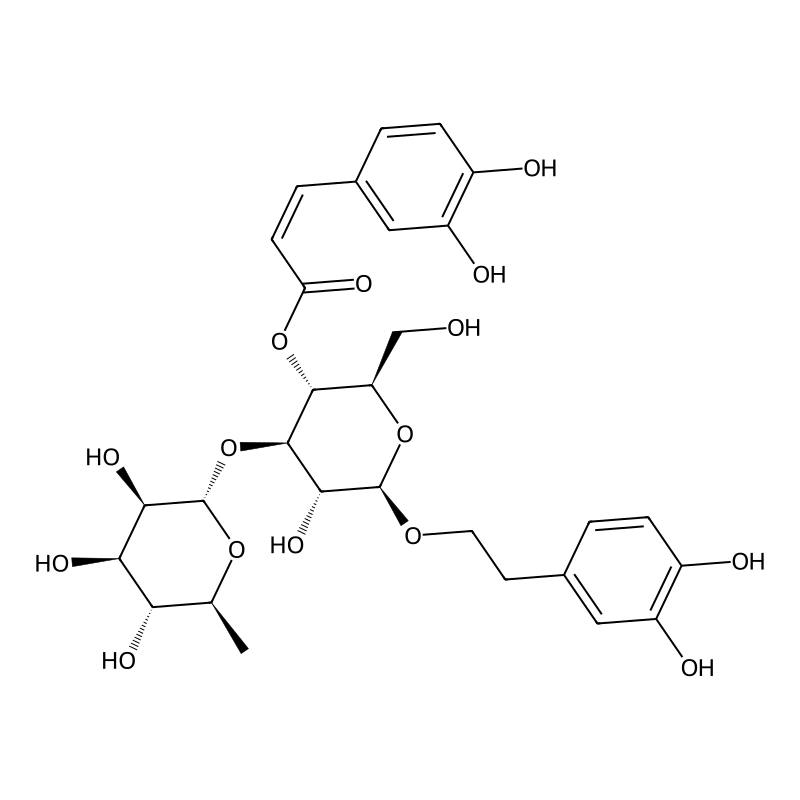

Verbascoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Verbascoside (CAS: 61276-17-3), also known as acteoside, is a prominent water-soluble phenylethanoid glycoside composed of caffeic acid and hydroxytyrosol attached to a central glucopyranoside ring. Widely utilized as an analytical reference standard and a bioactive ingredient in dermocosmetics and nutraceuticals, its procurement value is driven by its quantifiable free-radical scavenging, photoprotective, and anti-inflammatory properties. Its distinct hydrophilicity (LogP = -0.56) makes it specifically suited for aqueous formulations and oil-in-water (O/W) emulsions, distinguishing it from more lipophilic polyphenols and synthetically modified derivatives [1].

Substituting Verbascoside with generic antioxidants (e.g., ascorbic acid) or closely related in-class analogs (like echinacoside or isoverbascoside) compromises both formulation stability and targeted bioactivity. For instance, echinacoside possesses an additional glucosyl moiety that alters its solubility profile and membrane permeability, while the positional isomer isoverbascoside exhibits significantly lower cellular antioxidant efficacy and requires higher collision energies for mass spectrometric fragmentation[1]. Furthermore, generic substitution with standard vitamins fails to match Verbascoside's specific hydrogen peroxide scavenging efficiency, meaning that utilizing crude mixtures or generic substitutes leads to inconsistent analytical standardization, reduced bioavailability in intestinal models, and suboptimal performance in specialized topical or oral formulations [2].

Mass Spectrometric Isomer Differentiation

In LC-MS/MS structural annotation, distinguishing Verbascoside (acteoside) from its positional isomer Isoverbascoside is critical for extract standardization. Verbascoside exhibits a lower ester bond energy and requires a lower optimal collision energy for fragmentation compared to its isomer [1].

| Evidence Dimension | Optimal Collision Energy (OCE) and Ester Bond Energy |

| Target Compound Data | OCE = -42.5 eV; Ester bond energy = 399.4 kJ/mol |

| Comparator Or Baseline | Isoverbascoside (Isoacteoside): OCE = -45.5 eV; Ester bond energy = 420.4 kJ/mol |

| Quantified Difference | 3.0 eV lower collision energy and 21.0 kJ/mol lower ester bond energy required for fragmentation |

| Conditions | LC-MS/MS negative ion mode ([M-H]- at m/z 623) |

Enables precise analytical discrimination and quantification of isomers during the quality control and standardization of botanical extracts.

Cellular Antioxidant Bioactivity in Intestinal Models

When evaluated in human intestinal cell lines (Caco-2), Verbascoside demonstrates higher cellular antioxidant capacity than its isomer Isoverbascoside, requiring a much lower concentration to achieve the half-maximal effective concentration [1].

| Evidence Dimension | Half-maximal effective concentration (EC50) for antioxidant activity |

| Target Compound Data | 0.24 ± 0.03 μM |

| Comparator Or Baseline | Isoverbascoside: 1.4 ± 0.23 μM |

| Quantified Difference | 5.8-fold lower EC50 (higher potency) for Verbascoside |

| Conditions | Caco-2 intestinal cell line antioxidant assay |

Justifies the procurement of high-purity Verbascoside over mixed isomeric extracts for oral nutraceuticals targeting intestinal oxidative stress.

Hydrogen Peroxide Scavenging Efficiency

Against specific reactive oxygen species like hydrogen peroxide (H2O2), Verbascoside exhibits greater scavenging efficiency than standard commercial antioxidants such as ascorbic acid, demonstrating a lower IC50 value [1].

| Evidence Dimension | IC50 for H2O2 scavenging |

| Target Compound Data | 2.6 ± 0.36 μg/mL |

| Comparator Or Baseline | Ascorbic Acid (Vitamin C): 4.1 ± 0.97 μg/mL |

| Quantified Difference | 1.5-fold lower IC50 (greater scavenging efficiency) than Ascorbic Acid |

| Conditions | In vitro H2O2 radical scavenging assay |

Provides a quantitative rationale for selecting Verbascoside over generic Vitamin C in premium dermocosmetic formulations requiring potent ROS neutralization.

Hydrophilic-Lipophilic Balance for Formulation Matrix Selection

Verbascoside is highly hydrophilic, which dictates its behavior in topical and pharmaceutical formulations. Compared to its synthetically modified pentasubstituted derivative (VPP), Verbascoside partitions preferentially into aqueous phases [1].

| Evidence Dimension | Octanol/Water Partition Coefficient (LogP) |

| Target Compound Data | LogP = -0.56 |

| Comparator Or Baseline | VPP (pentasubstituted derivative): LogP = 0.96 |

| Quantified Difference | Shift from hydrophilic (-0.56) to lipophilic (+0.96) profile |

| Conditions | Octanol/Water distribution at room temperature |

Guides formulation scientists to strictly utilize Verbascoside in aqueous serums or O/W emulsions, avoiding incompatible lipophilic matrices.

Analytical Reference Standard for Botanical Extract Standardization

Driven by its distinct LC-MS/MS collision energy profile (OCE = -42.5 eV) and ester bond energy compared to isoacteoside, Verbascoside is an essential reference standard for the precise quantification and quality control of Cistanche, Lippia, and Plantago extracts [1].

Active Ingredient in Aqueous Dermocosmetic Serums

Due to its highly hydrophilic nature (LogP = -0.56) and quantitatively higher H2O2 scavenging ability compared to ascorbic acid, Verbascoside is effectively formulated into oil-in-water (O/W) emulsions and aqueous topical serums for anti-aging and photoprotection[2].

Lead Compound for Intestinal Oxidative Stress Models

Given its 5.8-fold higher antioxidant potency in Caco-2 cell lines compared to isoverbascoside, high-purity Verbascoside is the targeted bioactive marker for developing and testing oral nutraceuticals targeting gastrointestinal inflammation [3].

References

- [1] Retention Time and Optimal Collision Energy Advance Structural Annotation Relied on LC-MS/MS. Anal. Chem. 2019, 91, 24, 15718-15725.

- [2] Activity and Stability Studies of Verbascoside, a Novel Antioxidant, in Dermo-Cosmetic and Pharmaceutical Topical Formulations. Molecules 2011, 16(8), 7068-7080.

- [3] Stability-activity of verbascoside, a known antioxidant compound, at different pH conditions. Food Chemistry / Academia.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

2: Ma S, Yada K, Lee H, Fukuda Y, Iida A, Suzuki K. Taheebo Polyphenols Attenuate Free Fatty Acid-Induced Inflammation in Murine and Human Macrophage Cell Lines As Inhibitor of Cyclooxygenase-2. Front Nutr. 2017 Dec 12;4:63. doi: 10.3389/fnut.2017.00063. eCollection 2017. PubMed PMID: 29312947; PubMed Central PMCID: PMC5733013.

3: Medjkouh L, Tamendjari A, Alves RC, Laribi R, Oliveira MBPP. Phenolic profiles of eight olive cultivars from Algeria: effect of Bactrocera oleae attack. Food Funct. 2018 Jan 4. doi: 10.1039/c7fo01654a. [Epub ahead of print] PubMed PMID: 29299572.

4: Rossi R, Stella S, Ratti S, Maghin F, Tirloni E, Corino C. Effects of antioxidant mixtures in the diet of finishing pigs on the oxidative status and shelf life of longissimus dorsi muscle packaged under modified atmosphere. J Anim Sci. 2017 Nov;95(11):4986-4997. doi: 10.2527/jas2017.1603. PubMed PMID: 29293718.

5: Xie CX, Zhang M, Li YJ, Geng XT, Wang FQ, Zhang ZY. [Comparison of chemical quality characteristics between radial striations and non-radial striations in tuberous root of Rehmannia glutinosa]. Zhongguo Zhong Yao Za Zhi. 2017 Nov;42(21):4172-4179. doi: 10.19540/j.cnki.cjcmm.20170905.004. Chinese. PubMed PMID: 29271157.

6: Saidi I, Waffo-Téguo P, Ayeb-Zakhama AEL, Harzallah-Skhiri F, Marchal A, Ben Jannet H. Phytochemical study of the trunk bark of Citharexylum spinosum L. growing in Tunisia: Isolation and structure elucidation of iridoid glycosides. Phytochemistry. 2018 Feb;146:47-55. doi: 10.1016/j.phytochem.2017.11.012. Epub 2017 Dec 22. PubMed PMID: 29223063.

7: Dimitrova P, Alipieva K, Grozdanova T, Simova S, Bankova V, Georgiev MI, Popova MP. New iridoids from Verbascum nobile and their effect on lectin-induced T cell activation and proliferation. Food Chem Toxicol. 2018 Jan;111:605-615. doi: 10.1016/j.fct.2017.11.060. Epub 2017 Dec 5. PubMed PMID: 29208506.

8: Ogbole OO, Segun PA, Adeniji AJ. In vitro cytotoxic activity of medicinal plants from Nigeria ethnomedicine on Rhabdomyosarcoma cancer cell line and HPLC analysis of active extracts. BMC Complement Altern Med. 2017 Nov 22;17(1):494. doi: 10.1186/s12906-017-2005-8. PubMed PMID: 29166892; PubMed Central PMCID: PMC5700537.

9: Zou P, Song Y, Lei W, Li J, Tu P, Jiang Y. Application of (1)H NMR-based metabolomics for discrimination of different parts and development of a new processing workflow for Cistanche deserticola. Acta Pharm Sin B. 2017 Nov;7(6):647-656. doi: 10.1016/j.apsb.2017.07.003. Epub 2017 Aug 26. PubMed PMID: 29159024; PubMed Central PMCID: PMC5687315.

10: Algreiby AA, Hammer KA, Durmic Z, Vercoe P, Flematti GR. Antibacterial compounds from the Australian native plant Eremophila glabra. Fitoterapia. 2017 Nov 15. pii: S0367-326X(17)31369-2. doi: 10.1016/j.fitote.2017.11.008. [Epub ahead of print] PubMed PMID: 29155275.

11: Feng Y, Lv M, Lu Y, Liu K, Liu L, He Z, Wu K, Wang X, Zhang B, Wu X. Characterization of binding interactions between selected phenylpropanoid glycosides and trypsin. Food Chem. 2018 Mar 15;243:118-124. doi: 10.1016/j.foodchem.2017.09.118. Epub 2017 Sep 25. PubMed PMID: 29146317.

12: Omar SH, Kerr PG, Scott CJ, Hamlin AS, Obied HK. Olive (Olea europaea L.) Biophenols: A Nutriceutical against Oxidative Stress in SH-SY5Y Cells. Molecules. 2017 Oct 29;22(11). pii: E1858. doi: 10.3390/molecules22111858. PubMed PMID: 29109370.

13: Bellumori M, Cecchi L, Romani A, Mulinacci N, Innocenti M. Recovery and stability over time of phenolic fractions by an industrial filtration system of olive mill wastewaters: a three-year study. J Sci Food Agric. 2017 Nov 6. doi: 10.1002/jsfa.8772. [Epub ahead of print] PubMed PMID: 29105769.

14: Yuan H, Wang T, Zhu CC, Wu AZ, Lin CZ. [Interaction of phenylethanoid glycosides and calf thymus DNA]. Zhongguo Zhong Yao Za Zhi. 2017 Jul;42(14):2725-2729. doi: 10.19540/j.cnki.cjcmm.20170419.002. Chinese. PubMed PMID: 29098828.

15: Yu HH, Zhong M, Ding R, Song T, Yoshimitsu M, Xu XY, Zheng YM. [A quantitative method for simultaneous assay of seven active ingredients with one marker in Scrophularia ningpoensis root]. Zhongguo Zhong Yao Za Zhi. 2017 Jul;42(14):2719-2724. doi: 10.19540/j.cnki.cjcmm.20170419.008. Chinese. PubMed PMID: 29098827.

16: Frezza C, Venditti A, Matrone G, Serafini I, Foddai S, Bianco A, Serafini M. Iridoid glycosides and polyphenolic compounds from Teucrium chamaedrys L. Nat Prod Res. 2017 Oct 23:1-7. doi: 10.1080/14786419.2017.1392948. [Epub ahead of print] PubMed PMID: 29058476.

17: Fu Z, Fan X, Wang X, Gao X. Cistanches Herba: an overview of its chemistry, pharmacology, and pharmacokinetics property. J Ethnopharmacol. 2017 Oct 17. pii: S0378-8741(17)31679-3. doi: 10.1016/j.jep.2017.10.015. [Epub ahead of print] Review. PubMed PMID: 29054705.

18: Kalantari A, Kósa D, Nemes D, Ujhelyi Z, Fehér P, Vecsernyés M, Váradi J, Fenyvesi F, Kuki Á, Gonda S, Vasas G, Gesztelyi R, Salimi A, Bácskay I. Self-Nanoemulsifying Drug Delivery Systems Containing Plantago lanceolata-An Assessment of Their Antioxidant and Antiinflammatory Effects. Molecules. 2017 Oct 20;22(10). pii: E1773. doi: 10.3390/molecules22101773. PubMed PMID: 29053620.

19: Bu Z, He Q, Zhao R, Chu C, Li X, Tong S. [Separation and purification of acteoside from Rehmannia glutinosa by combining macroporous resin with high-speed countercurrent chromatography]. Se Pu. 2017 Sep 8;35(9):1014-1021. doi: 10.3724/SP.J.1123.2017.04030. Chinese. PubMed PMID: 29048861.

20: Yang C, Yin X, Dong X, Zhang X, You L, Wang W, Wang J, Chen Q, Ni J. Determination of the phytochemical composition of Jingning fang and the in vivo pharmacokinetics of its metabolites in rat plasma by UPLC-MS/MS. J Chromatogr B Analyt Technol Biomed Life Sci. 2017 Nov 1;1067:71-88. doi: 10.1016/j.jchromb.2017.09.019. Epub 2017 Sep 21. PubMed PMID: 29017076.

Explore Compound Types